N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-methoxybenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, leading to different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole moiety .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active site of COX-2, forming stable interactions that block the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-4-(3-fluoro-4-methoxyphenyl)pyridin-2-amine
- N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a cycloheptyl amide group and a methoxyphenyl-substituted thiadiazole ring. This structure imparts specific physicochemical properties and biological activities that differentiate it from other similar compounds. Its potential to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-22-14-10-8-12(9-11-14)15-16(23-20-19-15)17(21)18-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21) |
InChI Key |
ACJKKQBTFXCJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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